molecular formula C27H24N6Ru B13133537 (Acetonitrile)bis(2,2'-bipyridine)(pyridine)ruthenium

(Acetonitrile)bis(2,2'-bipyridine)(pyridine)ruthenium

Cat. No.: B13133537
M. Wt: 533.6 g/mol
InChI Key: YTVZBQKNAJEHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is a coordination complex that features a central ruthenium ion coordinated to two 2,2’-bipyridine ligands, one pyridine ligand, and one acetonitrile ligand. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and pyridine in the presence of acetonitrile. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .

Mechanism of Action

The mechanism by which (Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium exerts its effects involves metal-to-ligand charge transfer (MLCT) transitions. Upon excitation, an electron is transferred from the ruthenium center to the ligands, creating an excited state that can participate in various chemical reactions. This excited state is crucial for its applications in photocatalysis and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetonitrile)bis(2,2’-bipyridine)(pyridine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. The presence of acetonitrile and pyridine ligands allows for unique substitution reactions and enhances its versatility in catalysis and other applications .

Properties

Molecular Formula

C27H24N6Ru

Molecular Weight

533.6 g/mol

IUPAC Name

acetonitrile;pyridine;2-pyridin-2-ylpyridine;ruthenium

InChI

InChI=1S/2C10H8N2.C5H5N.C2H3N.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-5-3-1;1-2-3;/h2*1-8H;1-5H;1H3;

InChI Key

YTVZBQKNAJEHQV-UHFFFAOYSA-N

Canonical SMILES

CC#N.C1=CC=NC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.